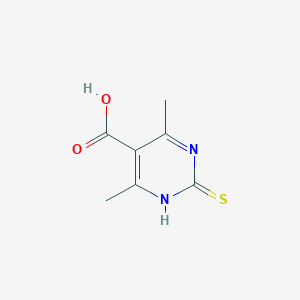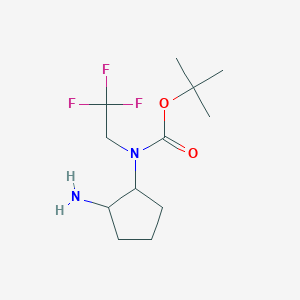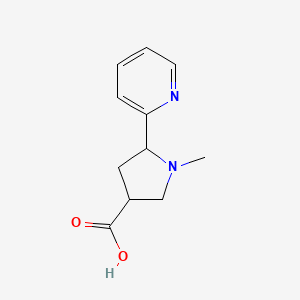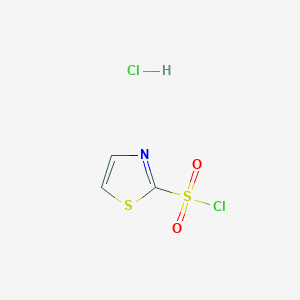![molecular formula C19H14ClNO3 B14886520 1-(4-Chlorophenyl)-8-methoxy-3-methyl-2-oxido-[1]benzofuro[3,2-c]pyridin-2-ium](/img/structure/B14886520.png)
1-(4-Chlorophenyl)-8-methoxy-3-methyl-2-oxido-[1]benzofuro[3,2-c]pyridin-2-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-8-methoxy-3-methylbenzofuro[3,2-c]pyridine 2-oxide is a heterocyclic compound that belongs to the class of benzofuro[3,2-c]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group, a methoxy group, and a methyl group in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-8-methoxy-3-methylbenzofuro[3,2-c]pyridine 2-oxide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may begin with the formation of a benzofuran intermediate, followed by the introduction of the pyridine ring through cyclization reactions. The final step often involves the oxidation of the intermediate to form the 2-oxide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)-8-methoxy-3-methylbenzofuro[3,2-c]pyridine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form different oxides or quinones.
Reduction: Reduction reactions can convert the 2-oxide group to other functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzofuro[3,2-c]pyridine compounds.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: Its potential therapeutic applications include the development of new drugs for treating infectious diseases and cancer.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-8-methoxy-3-methylbenzofuro[3,2-c]pyridine 2-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)-8-methoxy-3-methylbenzofuro[3,2-c]pyridine: Lacks the 2-oxide group, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-8-methoxy-3-methylbenzofuro[3,2-c]pyridine 2-carboxylate: Contains a carboxylate group instead of the 2-oxide group, leading to different chemical properties.
Uniqueness
1-(4-Chlorophenyl)-8-methoxy-3-methylbenzofuro[3,2-c]pyridine 2-oxide is unique due to the presence of the 2-oxide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C19H14ClNO3 |
|---|---|
分子量 |
339.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-8-methoxy-3-methyl-2-oxido-[1]benzofuro[3,2-c]pyridin-2-ium |
InChI |
InChI=1S/C19H14ClNO3/c1-11-9-17-18(15-10-14(23-2)7-8-16(15)24-17)19(21(11)22)12-3-5-13(20)6-4-12/h3-10H,1-2H3 |
InChIキー |
CHUBMNMRGAUHOR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C3=C(O2)C=CC(=C3)OC)C(=[N+]1[O-])C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,3'-{biphenyl-2,2'-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B14886462.png)
![(2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid](/img/structure/B14886463.png)

![3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B14886465.png)
![3,3-Dimethyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane iodide](/img/structure/B14886468.png)


![1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclopentan-1-ol](/img/structure/B14886486.png)


![8-Cyclopropyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14886509.png)
![1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B14886515.png)
